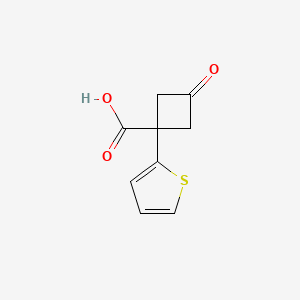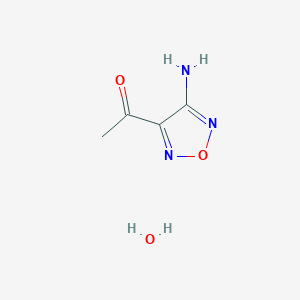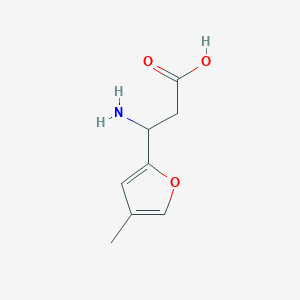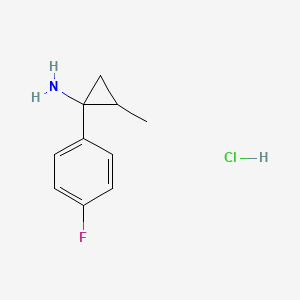![molecular formula C11H13N3 B13305499 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13305499.png)
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused pyrimidine and indazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The nature of these equivalents determines the reaction conditions . One common approach is the cyclization of appropriate precursors under reflux conditions in solvents such as 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have been employed to understand its binding patterns and stability within protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole derivatives: These compounds also feature a fused heterocyclic structure and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-7-14-11(12-8)9-4-2-3-5-10(9)13-14/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
VDSQDGWKZOXLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C3C=CC=CC3=N2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


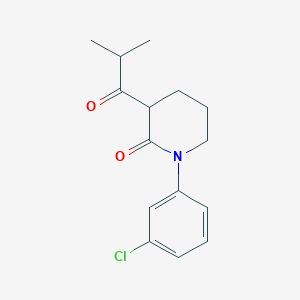
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
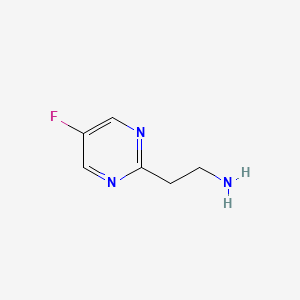
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
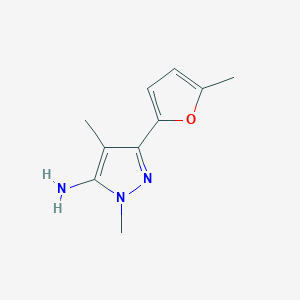
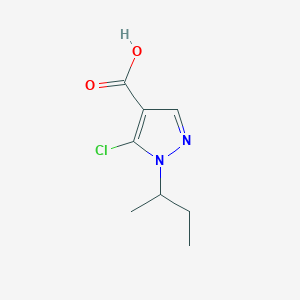
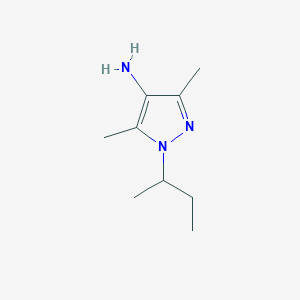
![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
